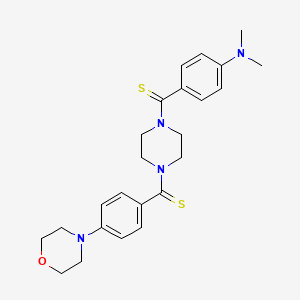

(4-(Dimethylamino)phenyl)(4-(4-morpholinophenylcarbonothioyl)piperazin-1-yl)methanethione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4-(Dimethylamino)phenyl)(4-(4-morpholinophenylcarbonothioyl)piperazin-1-yl)methanethione is a synthetic compound that features a mix of aromatic rings, piperazine, and thioester functionalities. It’s not just a mouthful to say, but also a significant molecule in various scientific realms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials: : The synthesis typically starts with commercially available 4-(dimethylamino)benzaldehyde and 4-(4-morpholinophenylcarbonothioyl)piperazine.

Step-by-Step Synthesis

Step 1: : The initial step involves the formation of an imine intermediate by reacting 4-(dimethylamino)benzaldehyde with 4-(4-morpholinophenylcarbonothioyl)piperazine in the presence of a mild acid catalyst.

Step 2: : The imine intermediate undergoes thionation with a suitable thionation agent like Lawesson's reagent to afford (4-(Dimethylamino)phenyl)(4-(4-morpholinophenylcarbonothioyl)piperazin-1-yl)methanethione.

Reaction Conditions: : These reactions are usually performed in an inert atmosphere (argon or nitrogen) and under controlled temperatures, often around 60-80°C, with an appropriate solvent like dichloromethane.

Industrial Production Methods

For industrial-scale production, continuous flow reactors and automated systems might be used to optimize yield and purity. High-pressure liquid chromatography (HPLC) can also be employed for purification.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : Undergoes oxidation to form sulfoxides and sulfones.

Reduction: : Can be reduced to corresponding amine derivatives.

Substitution: : Capable of nucleophilic substitutions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: : Performed using agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).

Reduction: : Typically done with lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogen atmosphere.

Substitution: : Various nucleophiles can be employed, depending on the desired substitution, using conditions that maintain the integrity of the thioester.

Major Products

Oxidation: : Produces sulfoxides and sulfones.

Reduction: : Yields amine derivatives.

Substitution: : Results in various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound is widely studied for its reactivity and the stability of its thioester group, making it a model for studying substitution reactions on aromatic systems.

Biology

In biological studies, the compound can serve as a probe for enzyme activity, particularly those involved in sulfur metabolism and detoxification pathways.

Medicine

Industry

It finds applications in materials science, including the development of advanced polymers and coatings due to its unique chemical structure.

Wirkmechanismus

The compound interacts primarily through its thioester linkage and aromatic rings, engaging in electron-donating and -withdrawing interactions. The piperazine and morpholine moieties add to its versatility by allowing binding to various biological targets and participating in hydrogen bonding.

Molecular Targets and Pathways

Targets: : Includes enzymes like thioesterases and sulfurtransferases.

Pathways: : Involves thiol-disulfide exchange reactions and sulfur transfer mechanisms.

Vergleich Mit ähnlichen Verbindungen

When compared to other thioester-containing compounds, (4-(Dimethylamino)phenyl)(4-(4-morpholinophenylcarbonothioyl)piperazin-1-yl)methanethione stands out due to its additional functional groups that enhance reactivity and stability.

List of Similar Compounds

Ethyl thioacetate: : Simpler structure, less reactive.

S-Methyl thioacetate: : Comparable sulfur functionality, but lacks the complexity.

N-Phenyl thioamide: : Similar reactivity, different aromatic substitution pattern.

There you have it, a detailed exploration of this compound! Hope that brings some light to your research.

Biologische Aktivität

The compound (4-(Dimethylamino)phenyl)(4-(4-morpholinophenylcarbonothioyl)piperazin-1-yl)methanethione, often referred to as DMAP-MP, is a relatively novel chemical entity that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

DMAP-MP is characterized by its complex structure, which includes a dimethylamino group, a piperazine moiety, and a morpholinophenylcarbonothioyl group. The molecular formula is C20H26N3OS, with a molecular weight of approximately 375.56 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of DMAP-MP can be attributed to its ability to interact with multiple cellular pathways:

- Monoamine Transporters : Similar compounds have been shown to target serotonin (5-HT) transporters, influencing neurotransmitter levels in the brain. For instance, the fluorescent substrate 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP+) demonstrates effective uptake in human serotonin transporter-expressing cells, suggesting that DMAP-MP may exhibit similar properties .

- Cereblon Ligands : The compound may also act as a cereblon ligand, which is significant in the development of targeted protein degradation therapies (PROTACs). This mechanism can potentially lead to the selective degradation of proteins involved in disease processes .

In Vitro Studies

- Fluorescence Uptake : Studies utilizing HEK293 cells expressing human serotonin transporters have shown that compounds similar to DMAP-MP can significantly enhance fluorescence uptake, indicating effective interaction with serotonin transport mechanisms .

- Inhibition Assays : The inhibition of serotonin reuptake by similar compounds has been documented, which could imply that DMAP-MP may also inhibit reuptake mechanisms, leading to increased serotonin availability in synaptic clefts .

Case Study 1: Antidepressant Activity

A study involving the administration of a structurally related compound indicated enhanced mood and reduced anxiety-like behaviors in rodent models. The results suggested that modulation of serotonin levels through inhibition of reuptake mechanisms could be beneficial for treating depression .

Case Study 2: Neuroprotective Effects

Another investigation into the neuroprotective properties of similar compounds revealed their potential to protect against neurodegenerative changes induced by oxidative stress. This was assessed through various biochemical assays measuring oxidative markers and neuronal viability .

Data Summary Table

Eigenschaften

IUPAC Name |

[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]-(4-morpholin-4-ylphenyl)methanethione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4OS2/c1-25(2)21-7-3-19(4-8-21)23(30)27-11-13-28(14-12-27)24(31)20-5-9-22(10-6-20)26-15-17-29-18-16-26/h3-10H,11-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNNNCYZXWXADO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC=C(C=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.